2-Chlorobenzyl chloride

Beschreibung

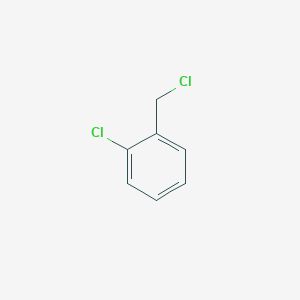

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASMANVIUSSIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027241 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

213 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.01 (very poor) | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.5 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

611-19-8, 40795-52-6 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Chlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040795526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58DI83RMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-17 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Chlorobenzyl chloride CAS number 611-19-8

An In-depth Technical Guide to 2-Chlorobenzyl chloride (CAS 611-19-8)

Introduction

This compound, with the CAS number 611-19-8, is a significant chemical intermediate in various industrial applications.[1] Its chemical structure, featuring a chloromethyl group and a chlorine atom on the benzene ring, imparts a dual reactivity that makes it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

This compound is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals like pesticides and herbicides, and colorants for dyes and pigments.[1][2][3] Its role as a precursor in the production of the herbicide Clomazone and various pharmaceuticals underscores its importance in both agriculture and medicine.[2]

Physicochemical Properties

This compound is a colorless to slightly yellow liquid with a pungent odor.[4][5] It is characterized by its insolubility in water and its sensitivity to moisture and heat.[6][7] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 611-19-8 | [6] |

| Molecular Formula | C₇H₆Cl₂ | [6][8] |

| Molecular Weight | 161.03 g/mol | [4][6] |

| Physical State | Liquid | [6] |

| Color | Colorless to slightly yellow | [5][6] |

| Melting Point | -13 °C | [5] |

| Boiling Point | 213-214 °C (lit.) | [5][9] |

| Density | 1.274 g/mL at 25 °C (lit.) | [5][9] |

| Refractive Index (n20/D) | 1.559 (lit.) | [5] |

| Vapor Pressure | 3 mm Hg (at 84 °C) | [5] |

| Flash Point | 180 °F | [5] |

| Water Solubility | Insoluble | [5][7] |

| LogP | 3.32 (at 25°C and pH 6.4) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectrum available. Key shifts can be assigned to aromatic and benzylic protons. | [4][10] |

| ¹³C NMR | Spectrum available for structural confirmation. | [10] |

| IR | FTIR spectra are available, showing characteristic peaks for aromatic C-H and C-Cl bonds. | [4] |

| Mass Spectrometry | GC-MS data is available for molecular weight confirmation and fragmentation analysis. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of 2-chlorotoluene. This process can be initiated by radical initiators or photochemical means.

Experimental Protocol: Synthesis via Chlorination of 2-Chlorotoluene

This protocol describes a common laboratory-scale synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Mercury immersion lamp (or a 500-watt photolamp)

-

Heating bath

-

Wash bottles with concentrated sulfuric acid

-

2-chlorotoluene

-

Gaseous chlorine

-

Sodium hydrogen carbonate

-

Magnesium sulfate

-

20-cm Vigreux column for distillation

Procedure:

-

Setup: Assemble the three-necked flask with the gas inlet tube, reflux condenser, and the immersion lamp. Ensure the setup is dry.

-

Drying Chlorine: Pass the gaseous chlorine through a wash bottle containing concentrated sulfuric acid to dry the gas.[9] Use safety wash bottles on either side.[9]

-

Reaction: Heat the 2-chlorotoluene in the flask to its boiling point using a heating bath.[9]

-

Chlorination: Introduce a vigorous stream of dried chlorine gas into the boiling 2-chlorotoluene.[9] Irradiate the mixture with the lamp to facilitate the reaction.[9]

-

Monitoring: Continue the chlorination until the calculated increase in weight is achieved or the liquid temperature reaches an empirically determined point (e.g., 205°C).[9] Ensure no chlorine gas passes through the condenser.[9]

-

Work-up: Allow the reaction mixture to cool. Add a small amount of sodium hydrogen carbonate to neutralize any acidic byproducts.[9]

-

Purification: Wash the mixture with water, dry it with magnesium sulfate, and then fractionally distill it under vacuum using a Vigreux column.[9] For a high-purity product, a second fractionation with narrower collection limits is recommended.[9]

Yield: This method can achieve a yield of up to 85%.[9]

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is centered around the benzylic chloride, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of the 2-chlorobenzyl group into various molecules.[2]

Key Applications:

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of several APIs.[1][2] For example, it is a precursor for antifungal agents like Econazole and antihistamines.[3][5]

-

Agrochemicals: The compound is essential for producing pesticides and herbicides.[2][3] A notable application is in the synthesis of the herbicide Clomazone.[2][5]

-

Dyes and Pigments: It is used in the manufacturing of various colorants for textiles, plastics, and coatings.[2][3]

-

Organic Synthesis: It serves as a general-purpose reagent for introducing the 2-chlorobenzyl moiety in research and development.[3]

Caption: Logical relationship of this compound as a chemical intermediate.

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling.[11] It is harmful if swallowed, inhaled, or in contact with skin.[11][12]

GHS Hazard Statements:

-

H312: Harmful in contact with skin[4]

-

H314: Causes severe skin burns and eye damage[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[12]

-

H332: Harmful if inhaled[4]

-

H335: May cause respiratory irritation[12]

-

H410: Very toxic to aquatic life with long-lasting effects[12]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Personal Protection: Wear protective gloves, clothing, and eye/face protection.[12]

-

Handling Precautions: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product.[11][12] Keep containers securely sealed when not in use.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[12] It should be stored at 2-8°C.[5]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][12] Seek medical attention if you feel unwell.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the skin with plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Seek immediate medical attention.

Conclusion

This compound is a cornerstone intermediate in the chemical industry, with significant contributions to pharmaceuticals, agrochemicals, and material science. Its versatile reactivity, coupled with well-established synthesis routes, ensures its continued importance. However, its hazardous nature necessitates strict adherence to safety protocols to mitigate risks to personnel and the environment. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 611-19-8 [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound(611-19-8) 1H NMR spectrum [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 2-Chlorobenzyl chloride. The information herein is intended to support research, development, and safety protocols for professionals in the chemical and pharmaceutical industries. All quantitative data is presented in clear, tabular format for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Chemical Identity and Structure

This compound, also known as α,2-Dichlorotoluene, is an organic compound with the chemical formula C₇H₆Cl₂.[1] It is a colorless to pale yellow liquid characterized by a pungent odor.[2][3] This compound serves as a crucial intermediate in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[4][5]

| Identifier | Value |

| IUPAC Name | 1-chloro-2-(chloromethyl)benzene[2] |

| Synonyms | o-Chlorobenzyl chloride, α,2-Dichlorotoluene, OCBC[6][7][8] |

| CAS Number | 611-19-8[1] |

| Molecular Formula | C₇H₆Cl₂[1] |

| Molecular Weight | 161.03 g/mol [1] |

| SMILES | C1=CC=C(C(=C1)CCl)Cl[2] |

| InChI Key | BASMANVIUSSIIM-UHFFFAOYSA-N[7] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, compiled from various sources.

Table 2.1: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, clear liquid | [3][6] |

| Odor | Pungent | [9] |

| Melting Point | -17 °C to -13 °C | [2][9] |

| Boiling Point | 213-214 °C | [7][9] |

| Density | 1.274 g/mL at 25 °C | [7] |

| Refractive Index | 1.559 at 20 °C | [7] |

Table 2.2: Chemical and Safety Properties

| Property | Value | Reference |

| Solubility in Water | Insoluble/Very Poor (0.01 g/100ml at 25 °C) | [2][9] |

| Vapor Pressure | 0.15 mmHg | [2] |

| Vapor Density | 5.5 (vs air) | [7] |

| Flash Point | 82 - 91 °C | [2][8] |

| Autoignition Temperature | 634 °C | [2] |

| LogP | 3.32 | [2] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized protocols to ensure accuracy and reproducibility. The following are overviews of methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point/Melting Range (OECD 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[10] For a substance like this compound, which has a melting point below room temperature, this is often determined as a freezing point.

General Procedure (Capillary Method):

-

A small, degassed sample of the liquid is introduced into a capillary tube.

-

The capillary is cooled in a controlled manner within a suitable apparatus (e.g., a liquid bath or metal block).[11]

-

The temperature is monitored as the sample is cooled and then slowly heated.

-

The melting range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the last solid particle disappears. For freezing point, the temperature at which the liquid solidifies upon cooling is recorded.

Boiling Point (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

General Procedure (Dynamic Method):

-

The sample is placed in a suitable apparatus where the pressure can be varied.

-

The temperature of the sample is gradually increased while the pressure is monitored.

-

The boiling point is the temperature at which boiling is observed under a defined pressure (typically standard atmospheric pressure).[12] This method also allows for the determination of the vapor pressure curve.[12]

Density of Liquids (OECD 109)

Density is the mass of a substance per unit volume.[1]

General Procedure (Oscillating Densimeter):

-

A U-shaped tube is filled with the liquid sample.

-

The tube is electromagnetically excited to oscillate at its characteristic frequency.

-

The frequency of oscillation is measured, which is directly related to the density of the sample.[1]

-

The instrument is calibrated with two substances of known density, and the density of the sample is then determined.

Vapor Pressure (OECD 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[9]

General Procedure (Static Method):

-

A small amount of the substance is placed in a vacuum-tight sample vessel equipped with a pressure measuring device.

-

The sample is degassed to remove impurities.

-

The vessel is brought to a constant temperature in a thermostatic bath.

-

The vapor pressure is read directly from the pressure measuring device once equilibrium is established.[13] This is repeated at various temperatures to obtain the vapor pressure curve.[13]

Water Solubility (ASTM E1148)

This method determines the amount of a substance that dissolves in water at a specific temperature to form a saturated solution.[6]

General Procedure (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then allowed to stand to let undissolved material separate.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved droplets are included.

-

The concentration of this compound in the water sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis of this compound

A common method for the synthesis of this compound is the free-radical chlorination of 2-chlorotoluene.[7] This reaction is typically initiated by UV light or a radical initiator.[14]

Experimental Workflow: Synthesis from 2-Chlorotoluene

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[6] It causes severe skin burns and eye damage.[14] It is also a lachrymator (causes tearing) and may cause respiratory irritation.[8][15] The substance is toxic to aquatic life with long-lasting effects.[6]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[16] Wear suitable protective clothing, gloves, and eye/face protection.[14] Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.[16] It is moisture-sensitive and reacts slowly with water to produce hydrogen chloride.[2][15]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] If on skin, wash immediately with plenty of water.[8] If inhaled, move to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8]

This guide is intended for informational purposes and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the latest SDS for this compound before handling.

References

- 1. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. search.library.doc.gov [search.library.doc.gov]

- 4. books.google.cn [books.google.cn]

- 5. OECD/EU-Methods [laus.group]

- 6. store.astm.org [store.astm.org]

- 7. prepchem.com [prepchem.com]

- 8. oecd.org [oecd.org]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com.sg]

- 13. consilab.de [consilab.de]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to 2-Chlorobenzyl Chloride

This guide provides a comprehensive overview of 2-Chlorobenzyl chloride, a significant chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, synthesis, and safety protocols.

Molecular Structure and Properties

This compound, with the CAS number 611-19-8, is an aromatic organic compound. Its structure consists of a benzene ring substituted with a chlorine atom and a chloromethyl group at adjacent positions (ortho-substitution). This unique arrangement of functional groups imparts specific reactivity to the molecule, making it a versatile precursor in organic synthesis.

The molecular formula of this compound is C₇H₆Cl₂.[1][2] Its molecular weight is 161.03 g/mol .[1][2][3] The compound is also known by several synonyms, including α,2-Dichlorotoluene and 1-chloro-2-(chloromethyl)benzene.[4]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Cl₂ | [1][2] |

| Molecular Weight | 161.03 g/mol | [1][2][3] |

| CAS Number | 611-19-8 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Boiling Point | 213-214 °C | [3] |

| Melting Point | -13 °C | [6] |

| Density | 1.274 g/mL at 25 °C | [3] |

| Refractive Index | 1.559 (n20/D) | [3] |

| Vapor Density | 5.5 (vs air) | [3] |

| Vapor Pressure | 3 mmHg at 84 °C | [3] |

| Flash Point | 82 °C (closed cup) | |

| Solubility | Insoluble in water | [7] |

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular Structure of this compound

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the side-chain chlorination of 2-chlorotoluene. This reaction is typically initiated by a radical initiator and proceeds via a free-radical mechanism.

Method 1: Chlorination with Gaseous Chlorine [6]

-

Materials: 2-chlorotoluene, gaseous chlorine, radical initiator (e.g., UV light, AIBN).

-

Procedure:

-

2-chlorotoluene is heated to its boiling point in a reaction vessel equipped with a reflux condenser and a gas inlet tube.

-

A steady stream of dry chlorine gas is bubbled through the boiling 2-chlorotoluene.

-

The reaction is irradiated with UV light to initiate the chlorination process.

-

The progress of the reaction is monitored by measuring the increase in weight of the reaction mixture.

-

Once the theoretical weight increase is achieved, the chlorination is stopped.

-

The crude product is then purified by vacuum distillation.

-

Method 2: Chlorination with Sulfuryl Chloride [6]

-

Materials: 2-chlorotoluene, sulfuryl chloride (SO₂Cl₂), benzoyl peroxide or azo-bis-isobutyronitrile (AIBN).

-

Procedure:

-

A mixture of 2-chlorotoluene and sulfuryl chloride (in a molar ratio of 1.2:1) is placed in a round-bottom flask fitted with a reflux condenser.

-

A catalytic amount of benzoyl peroxide or AIBN is added to the mixture.

-

The mixture is heated to reflux. Additional portions of the initiator are added at regular intervals (e.g., every hour).

-

The reaction is considered complete when the evolution of gas (SO₂ and HCl) ceases.

-

The reaction mixture is cooled and then washed with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and then purified by fractional distillation under reduced pressure.

-

Below is a workflow diagram for the synthesis of this compound via chlorination of 2-chlorotoluene.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. labproinc.com [labproinc.com]

- 6. prepchem.com [prepchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to 2-Chlorobenzyl Chloride (α,2-Dichlorotoluene) for Researchers and Drug Development Professionals

Introduction

2-Chlorobenzyl chloride, systematically known as 1-chloro-2-(chloromethyl)benzene and often referred to by its synonym α,2-Dichlorotoluene, is a pivotal chemical intermediate in the synthesis of a wide array of organic compounds.[1][2][3] Its utility is most pronounced in the pharmaceutical, agrochemical, and dye industries, where it serves as a versatile building block for complex molecules.[3][4][5] This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and key applications, with a focus on experimental protocols and logical workflows relevant to researchers and professionals in drug development.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and identifiers for this compound is provided below to aid in its unambiguous identification in literature and chemical databases.

| Synonym | Identifier |

| alpha,2-Dichlorotoluene | Common Name |

| 1-Chloro-2-(chloromethyl)benzene | IUPAC Name |

| o-Chlorobenzyl chloride | Common Name |

| Benzene, 1-chloro-2-(chloromethyl)- | CAS Index Name |

| Toluene, o,alpha-dichloro- | Common Name |

| 611-19-8 | CAS Registry Number |

| 210-258-8 | EINECS Number |

| C7H6Cl2 | Molecular Formula |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 161.03 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 213-214 °C | [1][6] |

| Melting Point | -17 °C | [1] |

| Density | 1.274 g/mL at 25 °C | [6] |

| Refractive Index | 1.559 at 20 °C | [6] |

| Vapor Pressure | 3 mmHg at 84 °C | [8] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and acetone | [7][9] |

Synthesis of this compound: Experimental Protocol

The most common method for the industrial synthesis of this compound is the free-radical side-chain chlorination of 2-chlorotoluene.[8] This reaction is typically initiated by UV light or a radical initiator.

Protocol: Free-Radical Chlorination of 2-Chlorotoluene

Materials:

-

2-Chlorotoluene

-

Chlorine gas (dried)

-

Concentrated sulfuric acid (for drying chlorine)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

UV lamp (mercury immersion or external 500-watt photolamp)

-

Heating mantle

-

Apparatus for fractional distillation in vacuum

-

Sodium hydrogen carbonate

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the gas inlet tube, reflux condenser, and a thermometer. If using an immersion lamp, ensure it is properly placed. The entire setup should be in a well-ventilated fume hood.

-

Drying Chlorine Gas: Pass chlorine gas through a wash bottle containing concentrated sulfuric acid to ensure it is dry before it enters the reaction vessel.

-

Reaction Initiation: Charge the flask with 2-chlorotoluene. Heat the 2-chlorotoluene to its boiling point using the heating mantle.

-

Chlorination: Once the 2-chlorotoluene is refluxing, turn on the UV lamp and begin to bubble a steady stream of dried chlorine gas through the liquid. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a steady reflux.

-

Monitoring the Reaction: The reaction progress can be monitored by the increase in the weight of the reaction mixture or by gas chromatography. The reaction is typically continued until the desired degree of chlorination is achieved.

-

Work-up: Once the reaction is complete, turn off the heat, chlorine flow, and UV lamp. Allow the mixture to cool. Add a small amount of sodium hydrogen carbonate to neutralize any dissolved HCl.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound. The typical yield is around 85%.[6]

Application in Agrochemical Synthesis: Clomazone

This compound is a key precursor in the synthesis of the widely used herbicide, Clomazone.[4]

Protocol: Synthesis of Clomazone

Materials:

-

4,4-dimethyl-3-isoxazolidinone

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Reactor with stirrer and temperature control

Procedure:

-

Initial Solution: Charge a reactor with water and add 4,4-dimethyl-3-isoxazolidinone. Stir the solution at room temperature for 1 hour.[10]

-

Base Addition: Add sodium carbonate in portions to the solution.

-

Heating: Raise the temperature of the mixture to 85 °C and stir for 2 hours.[10]

-

Addition of this compound: Add this compound dropwise over a period of 5 hours while maintaining the temperature at 85 °C.[10]

-

Reaction Completion: After the addition is complete, continue stirring at the same temperature until the reaction is complete, which can be monitored by a suitable analytical technique like HPLC.[10]

-

Isolation: The product, Clomazone, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Application in Pharmaceutical Synthesis: Econazole

The reactivity of the benzylic chloride in this compound makes it a valuable reagent for introducing the 2-chlorobenzyl moiety into active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of antifungal agents like Econazole.[11]

The synthesis of Econazole involves the alkylation of an alcohol intermediate with a substituted benzyl chloride. While the direct precursor to Econazole uses p-chlorobenzyl chloride, the analogous reaction with o-chlorobenzyl chloride would yield an isomer. The general synthetic strategy highlights the utility of chlorobenzyl chlorides in building such molecules. The synthesis of Econazole involves the alkylation of the alkoxide of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol with p-chlorobenzyl chloride.[11]

References

- 1. Preparation method of this compound Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. US10316004B2 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]

- 11. Econazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 2-Chlorobenzyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzyl chloride (C₇H₆Cl₂) is a significant intermediate in the synthesis of various organic chemicals, pharmaceuticals, and dyes.[1][2] Its utility in these processes is profoundly influenced by its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining detailed experimental protocols for solubility determination, and offering a logical workflow for these experimental procedures.

Introduction

This compound, also known as α,2-Dichlorotoluene, is a colorless to pale yellow liquid with a pungent odor.[2][3] It is characterized by a molecular weight of 161.03 g/mol , a density of approximately 1.274 g/mL at 25 °C, and a boiling point of 213-214 °C.[1][4] While its reactivity is well-documented, a thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide aims to consolidate the available information on the solubility of this compound in common organic solvents and to provide standardized methodologies for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its polarity and molecular structure, are key determinants of its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [4][5] |

| Molecular Weight | 161.03 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.274 g/mL at 25 °C | [1][4] |

| Boiling Point | 213-214 °C | [1][4] |

| Melting Point | -17 °C | [3] |

| Vapor Pressure | 3 mmHg (84 °C) | [4] |

| Flash Point | 82 °C (closed cup) | [4] |

| Water Solubility | Insoluble (0.01 g/100ml at 25 °C) | [1][2][3][6][7] |

| Refractive Index | n20/D 1.559 | [4] |

Solubility of this compound in Organic Solvents

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical research. The following are detailed methodologies for accurately measuring the solubility of a liquid solute like this compound in organic solvents.

The isothermal equilibrium method, often referred to as the shake-flask method, is a widely used and reliable technique for determining thermodynamic solubility.[11][12]

Principle: An excess amount of the solute is mixed with the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate liquid phase of the solute should be visible to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[11] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.[13][14]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to allow for the separation of the undissolved solute.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved droplets of the solute.

-

Dilution and Analysis: Dilute the filtered saturated solution with the solvent to a concentration within the working range of the analytical instrument.

-

Concentration Determination: Analyze the diluted solution using a calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or as a mole fraction.

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.[15][16]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Analytical balance

-

Pipette

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal equilibrium method (steps 1-3).

-

Sample Withdrawal: Carefully pipette a precise volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or a well-ventilated area. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

-

Drying: Once the solvent has evaporated, dry the evaporating dish containing the solute residue in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.[15][17]

-

Weighing: Cool the evaporating dish in a desiccator and weigh it on an analytical balance.

-

Calculation of Solubility: The solubility is calculated as the mass of the residue divided by the volume of the solution taken.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal equilibrium method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While this compound is widely used in the chemical industry, detailed quantitative data on its solubility in common organic solvents is not extensively published. For applications requiring precise solubility information, experimental determination is essential. The isothermal equilibrium method provides a robust and accurate means of obtaining this data. By following the detailed protocols and logical workflow presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the solubility of this compound, enabling the optimization of their chemical processes.

References

- 1. This compound CAS#: 611-19-8 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 邻氯氯苄 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. Yancheng Hongtai Bioengineering Co., Ltd.--2-Chlorobenzyl chloride|611-19-8 [hongtaibiochem.com]

- 7. This compound | 11-19-8 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. youtube.com [youtube.com]

- 10. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. scribd.com [scribd.com]

A Historical Review of 2-Chlorobenzyl Chloride: Synthesis, Applications, and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl chloride (CAS No. 611-19-8), also known as α,2-Dichlorotoluene, is a versatile chemical intermediate that has played a significant, though often behind-the-scenes, role in the development of numerous commercial products. Its molecular structure, featuring a benzene ring substituted with a chlorine atom and a highly reactive chloromethyl group, makes it a valuable building block in organic synthesis. The reactivity of the benzylic chloride allows for facile nucleophilic substitution, enabling the introduction of the 2-chlorobenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive historical and technical overview of its primary applications, complete with quantitative data, detailed experimental protocols, and process workflows.

Core Industrial Applications: A Historical Perspective

Historically, the industrial utility of this compound has been concentrated in several key areas. Its journey from a laboratory chemical to a crucial industrial intermediate is marked by its adoption in the synthesis of agrochemicals, pharmaceuticals, and riot control agents.

Synthesis of this compound

The primary historical and industrial method for producing this compound is through the free-radical side-chain chlorination of 2-chlorotoluene. This process is typically initiated by UV light or a chemical initiator.

Experimental Protocol: Synthesis from 2-Chlorotoluene[1]

This protocol describes the synthesis of this compound via chlorination of 2-chlorotoluene with gaseous chlorine.

-

Apparatus Setup: A three-necked flask is equipped with a gas inlet tube, a highly efficient reflux condenser, and a mercury immersion lamp (or external 500-watt photolamp). The outlet of the condenser is connected to a system to absorb HCl gas.

-

Reaction: The 2-chlorotoluene is heated to its boiling point. A vigorous stream of dried gaseous chlorine is passed into the boiling liquid while irradiating with the lamp.

-

Monitoring: The reaction is continued until the desired weight increase is achieved or an empirically determined temperature of 205°C in the liquid is reached.

-

Workup and Purification: A small amount of sodium hydrogen carbonate is added to the crude reaction product. The mixture is then fractionally distilled under vacuum.

-

Yield: The typical yield for this process is approximately 85%.

Application in Agrochemicals

A significant historical application of this compound is in the agrochemical industry as a key intermediate for herbicides and pesticides. Its most notable use is in the production of the selective herbicide Clomazone.

Synthesis of Clomazone

Clomazone (2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone) is synthesized by reacting this compound with 4,4-dimethyl-3-isoxazolidinone in an aqueous medium under basic conditions.

Experimental Protocol: Synthesis of Clomazone

The following protocol is adapted from patent literature describing the industrial production of Clomazone.

-

Initial Mixture: Charge a 4000 L reactor with 1000 kg of water and add 460 kg of 4,4-dimethyl-3-isoxazolidinone. Stir the resulting solution at room temperature for 1 hour.

-

Base Addition: Add 383 kg of Sodium Carbonate (Na₂CO₃) in small portions.

-

Heating: Raise the temperature of the mixture to 85°C and stir at this temperature for 2 hours.

-

Addition of this compound: Add 672 kg of this compound dropwise over a period of 5 hours at 85°C.

-

Reaction Completion: After the addition is complete, continue stirring the solution at 85°C until the reaction is complete (monitored by appropriate analytical methods).

-

Workup: Cool the mixture to room temperature and add 800 kg of dichloromethane. Stir for 15 hours, then separate the aqueous phase. Extract the aqueous phase with dichloromethane. The combined organic phases contain the Clomazone product, which can be isolated by crystallization.

| Parameter | Value |

| Product | Clomazone |

| Key Reactant | This compound |

| Co-Reactant | 4,4-dimethyl-3-isoxazolidinone |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Water |

| Reaction Temperature | 85°C |

| Reaction pH | 8.5 to 9.5 |

| Addition Time | 5 hours |

Table 1: Summary of quantitative data and conditions for Clomazone synthesis.

Application in Pharmaceuticals

This compound is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its ability to introduce the 2-chlorobenzyl group is exploited in creating complex molecular structures essential for therapeutic efficacy. A notable example is its role in the synthesis of the antifungal agent Econazole.

Synthesis of Econazole

The synthesis of Econazole involves the alkylation of an alcohol intermediate with a chlorobenzyl chloride. In the final step, the alkoxide of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol is alkylated with 4-chlorobenzyl chloride. The same synthetic principle applies for using this compound to create related structures.

Experimental Protocol: General Alkylation for Azole Antifungals[2]

This generalized protocol describes the key alkylation step.[1]

-

Precursor Synthesis: Synthesize the alcohol intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, by reducing the corresponding ketone with sodium borohydride.[1]

-

Alkoxide Formation: Treat the alcohol intermediate with a suitable base (e.g., sodium hydride) in an aprotic solvent to form the corresponding alkoxide.

-

Alkylation: Add this compound (or a related isomer like 4-chlorobenzyl chloride for Econazole) to the solution containing the alkoxide.[1]

-

Reaction: Stir the mixture, possibly with heating, until the reaction is complete as monitored by TLC or HPLC.

-

Workup and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and purify the crude product, typically by chromatography or recrystallization, to yield the final API.

| Parameter | Value |

| Product Class | Azole Antifungal (e.g., Econazole) |

| Key Reactant | This compound (or isomer) |

| Reaction Type | Williamson Ether Synthesis |

| Intermediate | Alkoxide of a substituted ethanol |

| Purity (Typical) | >99% for API |

Table 2: Summary of data for the synthesis of Azole Antifungals.

Application as a Precursor to Riot Control Agents

While not a direct reactant, this compound is historically linked to the production of 2-chlorobenzalmalononitrile (CS gas), a common riot control agent. The synthesis of CS gas requires 2-chlorobenzaldehyde.[2] Industrial processes often produce 2-chlorobenzaldehyde by the hydrolysis of 1-chloro-2-(dichloromethyl)benzene, which is itself an over-chlorinated product from the same process used to create this compound from 2-chlorotoluene.

Experimental Protocol: Synthesis of 2-Chlorobenzaldehyde[4]

This protocol details the hydrolysis of 1-chloro-2-(dichloromethyl)benzene to yield the necessary aldehyde precursor for CS gas.

-

Apparatus: A 1 L three-necked round-bottomed flask is equipped with a mechanical stirrer and thermometer.

-

Reaction: Place 500 g of concentrated sulfuric acid and 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene into the flask. Stir the mixture vigorously to form an emulsion. The reaction will evolve hydrogen chloride gas.

-

Heating: When the initial evolution of HCl gas subsides, gently heat the flask to 30-40°C for 12 hours.

-

Workup: Pour the reaction mixture into 3 liters of cold water. Allow the layers to settle and separate the oil. Wash the oil with cold water, then with a dilute sodium carbonate solution, and finally with water again.

-

Purification: The crude oil is purified by steam distillation to yield 2-chlorobenzaldehyde.

-

Yield: A typical yield for this hydrolysis step is approximately 53-70%.[3]

| Parameter | Value |

| Product | 2-Chlorobenzaldehyde |

| Starting Material | 1-chloro-2-(dichloromethyl)benzene |

| Reagent | Concentrated Sulfuric Acid |

| Reaction Temperature | 30-40°C |

| Reaction Time | 12 hours |

| Yield | 53-70%[3] |

Table 3: Summary of quantitative data for the synthesis of the CS Gas precursor, 2-Chlorobenzaldehyde.

Conclusion

This compound has a rich history as a fundamental chemical intermediate. Its reactivity has been harnessed to produce a diverse range of essential products, from herbicides that enhance food security to life-saving antifungal medications. While newer synthetic pathways are continually being developed, the historical applications of this compound have cemented its place as a key building block in the landscape of industrial organic chemistry. The detailed protocols and workflows provided in this guide serve as a valuable technical resource for professionals in research and development, illustrating the practical synthesis and application of this versatile compound.

References

A Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Application

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl motifs common in drug candidates.[1] This guide provides an in-depth look at the fundamental mechanism of the Suzuki-Miyaura reaction, offers detailed experimental protocols, and presents quantitative data to aid in reaction optimization.

Core Fundamental Mechanism

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[2] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which reacts with an organic halide (R¹-X).[5] The palladium atom inserts itself into the carbon-halide bond, breaking the bond and forming two new bonds with the palladium center. This process oxidizes the palladium from Pd(0) to a square planar Pd(II) species, formally an organopalladium halide complex (R¹-Pd(II)-X).[3][5] This step is often the rate-determining step of the entire cycle.[3] The reactivity of the organic halide decreases in the order of I > OTf > Br >> Cl.[3][6]

-

Transmetalation: This step involves the transfer of the second organic group (R²) from an organoboron reagent (e.g., a boronic acid, R²-B(OH)₂) to the palladium(II) complex. This process requires the presence of a base, which plays a crucial, multifaceted role.[7] The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the R² group to the palladium center.[7][8] One widely accepted pathway involves the formation of a palladium hydroxo complex ([R¹-Pd-OH]) which then reacts with the neutral boronic acid.[9] Another proposed pathway involves the base activating the boronic acid to form a more nucleophilic borate species ([R²-B(OH)₃]⁻), which then reacts with the organopalladium halide complex.[9][10] The result of this step is a new diorganopalladium(II) complex (R¹-Pd(II)-R²) and the displacement of the halide and boron-containing byproducts.[1]

-

Reductive Elimination: In the final step of the cycle, the two organic groups (R¹ and R²) on the diorganopalladium(II) complex are coupled, forming a new carbon-carbon single bond (R¹-R²).[11][12] This process reduces the palladium center from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle.[2][11] This step typically proceeds with retention of stereochemistry of the R¹ and R² groups.[3]

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from representative studies, illustrating the impact of these components on reaction yield.

Table 1: Effect of Base on the Yield of 4-Methylbiphenyl

Reaction Conditions: Phenylboronic acid (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Toluene/H₂O, 100 °C, 18 h.

| Entry | Base (2.0 equiv) | Yield (%) |

| 1 | K₃PO₄ | 98 |

| 2 | K₂CO₃ | 95 |

| 3 | Cs₂CO₃ | 92 |

| 4 | NaOH | 85 |

| 5 | Et₃N | 35 |

Data compiled for illustrative purposes. Yields are highly dependent on specific substrates and conditions.[7]

Table 2: Comparison of Ligands for the Coupling of 4-Chlorotoluene and Phenylboronic Acid

Reaction Conditions: Phenylboronic acid (1.5 equiv), 4-chlorotoluene (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), K₃PO₄ (3.0 equiv), Dioxane, 100 °C, 24 h.

| Entry | Ligand | Yield (%) |

| 1 | SPhos | 97 |

| 2 | XPhos | 96 |

| 3 | P(t-Bu)₃ | 94 |

| 4 | P(Cy)₃ | 88 |

| 5 | PPh₃ | <5 |

Data reflects the general trend that bulky, electron-rich phosphine ligands are superior for coupling less reactive aryl chlorides.[13]

Detailed Experimental Protocols

This section provides a general, representative protocol for a standard Suzuki-Miyaura cross-coupling reaction.

Objective: Synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Materials:

-

Aryl Halide: 4-bromoanisole (1.0 mmol, 1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Ligand: SPhos (0.04 mmol, 4 mol%)

-

Base: Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Solvent: Toluene (5 mL) and Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[14]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[4][14]

-

Using syringes, add the degassed toluene and degassed water to the flask.[14]

-

-

Reaction Execution:

-

Place the sealed flask into a preheated oil bath set to 100 °C.

-

Stir the reaction mixture vigorously for 4-24 hours. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or GC-MS.[14]

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.[4]

-

Quench the reaction by adding 10 mL of water and stir the mixture for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 15 mL).[14]

-

Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[14]

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of 5% ethyl acetate in hexanes) to isolate the pure 4-methoxybiphenyl product.[14]

-

Mandatory Visualizations

The following diagrams illustrate the core mechanistic cycle and a typical experimental workflow for the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for a Suzuki-Miyaura coupling experiment.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Versatility of 2-Chlorobenzyl Chloride: A Cornerstone in Modern Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl chloride (CAS No. 611-19-8), a seemingly unassuming organochlorine compound, stands as a pivotal building block in the synthesis of a diverse array of agrochemicals. Its unique chemical architecture, featuring a reactive benzylic chloride and a chlorinated aromatic ring, provides a versatile platform for constructing complex molecules with potent herbicidal, fungicidal, and insecticidal activities. This technical guide delves into the critical role of this compound in the agrochemical industry, offering a comprehensive overview of its application in the synthesis of key active ingredients. We will explore detailed experimental protocols, present quantitative data for key reactions, and visualize the intricate chemical pathways and modes of action of the resulting agrochemicals.

Core Applications in Agrochemicals

The strategic incorporation of the 2-chlorobenzyl moiety into a molecule can significantly influence its biological activity. This is primarily due to the specific steric and electronic properties conferred by the chlorine substituent on the benzene ring. This compound serves as a crucial intermediate in the production of a range of pesticides, contributing to enhanced crop yields and global food security.

Herbicide Synthesis: The Case of Clomazone

Clomazone is a broad-spectrum herbicide widely used for the control of annual grasses and broadleaf weeds in various crops, including soybeans, cotton, and rice. The synthesis of Clomazone prominently features this compound as a key reactant.

Experimental Protocol: Synthesis of Clomazone

The synthesis of Clomazone from this compound is typically achieved through the N-alkylation of 4,4-dimethyl-3-isoxazolidinone. The following protocol is a representative example gleaned from patent literature.

Reaction Scheme:

Caption: Synthesis of Clomazone from this compound.

Procedure:

-

To a suitable reactor, charge water and 4,4-dimethyl-3-isoxazolidinone. Stir the mixture at room temperature to achieve dissolution.

-

Add a base, such as sodium carbonate (Na₂CO₃), portion-wise to the solution.

-

Heat the reaction mixture to a temperature of approximately 85°C.

-

Slowly add this compound to the heated mixture over a period of several hours while maintaining the reaction temperature.

-

After the addition is complete, continue stirring the mixture at the same temperature until the reaction reaches completion, which can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and extract the Clomazone product using a suitable organic solvent (e.g., dichloromethane).

-

The organic extracts are then combined, washed, and the solvent is removed under reduced pressure to yield crude Clomazone.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane).

Quantitative Data: Clomazone Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| 4,4-dimethyl-3-isoxazolidinone | 460 kg | [1] |

| This compound | 672 kg | [1] |

| Sodium Carbonate | 383 kg | [1] |

| Water | 1000 kg | [1] |

| Reaction Conditions | ||

| Temperature | 85°C | [1] |

| pH | 8.5 - 9.5 | [1] |

| Reaction Time | ~5 hours (addition) + post-reaction stirring | [1] |

| Product | ||

| Clomazone Yield | 92.1% | [2] |

| Clomazone Purity | >96% | [2] |

Mode of Action: Clomazone

Clomazone is a pro-herbicide that is converted into its active form, 5-keto-clomazone, within the plant. The primary mode of action of 5-keto-clomazone is the inhibition of the 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis in plastids. This inhibition leads to a deficiency in essential molecules like carotenoids and the phytol tail of chlorophyll. The lack of carotenoids results in photo-oxidation of chlorophyll, leading to the characteristic bleaching or whitening of susceptible plant tissues.

Caption: Mode of action of the herbicide Clomazone.

Fungicide Synthesis: The Case of Prothioconazole

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. It is highly effective against a wide range of fungal diseases in cereals and other crops. The synthesis of Prothioconazole utilizes this compound, typically in the form of its Grignard reagent.

Experimental Protocol: Synthesis of Prothioconazole

The synthesis of Prothioconazole is a multi-step process. A key step involves the reaction of the Grignard reagent derived from this compound with an epoxide intermediate. The following is a generalized protocol based on information from various sources.

Reaction Scheme:

Caption: General synthetic pathway for Prothioconazole.

Procedure:

-

Preparation of 2-Chlorobenzyl Magnesium Chloride (Grignard Reagent): In a dry, inert atmosphere (e.g., under nitrogen), react magnesium turnings with this compound in an anhydrous ether solvent (e.g., tetrahydrofuran, THF). The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane.

-

Reaction with Epoxide Precursor: The freshly prepared Grignard reagent is then reacted with a suitable epoxide precursor, such as 2-(1-chlorocyclopropyl)-2-(oxiran-2-yl)propane, to form the propan-2-ol intermediate. This reaction is typically carried out at low temperatures.

-

Introduction of the Triazole Moiety: The resulting alcohol intermediate is then reacted with hydrazine hydrate.

-

Formation of the Triazolinthione Ring: The final step involves the cyclization of the hydrazine intermediate to form the triazolinthione ring of Prothioconazole. This is often achieved using reagents like thiophosgene or carbon disulfide in the presence of a base.

-

Purification: The final product, Prothioconazole, is purified using techniques such as column chromatography and/or recrystallization.

Quantitative Data: Prothioconazole Synthesis

Quantitative data for the complete synthesis of Prothioconazole is often proprietary and varies between different manufacturing processes. However, literature suggests that the overall yield can be in the range of 60-70% from the key intermediates.

| Parameter | Value/Range | Reference |

| Grignard Reaction Yield | Typically high, >90% | [3] |

| Overall Yield (from key intermediates) | 60-70% | |

| Purity of Final Product | >98% |

Mode of Action: Prothioconazole

Prothioconazole is a demethylation inhibitor (DMI) fungicide. Its primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, Prothioconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death.

Caption: Mode of action of the fungicide Prothioconazole.

Insecticide Synthesis

While the use of this compound in the synthesis of major commercial insecticides is less direct than for herbicides and fungicides, it serves as a precursor to key intermediates. For instance, 2-chlorobenzoyl chloride, which can be synthesized from this compound, is a building block for certain insecticides. One such example is its use in the synthesis of benzoylphenylurea insecticides.

Example: Intermediate for Benzoylphenylurea Insecticides

2-Chlorobenzoyl chloride can be reacted with an appropriate aniline derivative to form a benzamide, a core structure in many benzoylphenylurea insecticides. These insecticides act as insect growth regulators by inhibiting chitin synthesis.

General Reaction Scheme:

Caption: Synthesis of a key intermediate for benzoylphenylurea insecticides.